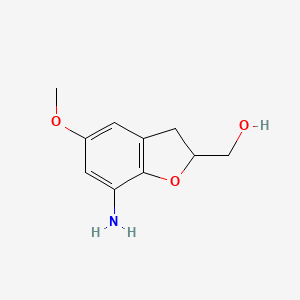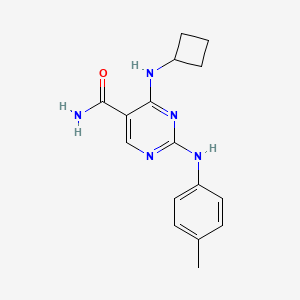
4-Fluoro-3-(iodomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(iodomethyl)benzonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and an iodomethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(iodomethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, ortho-fluoro benzotrifluoride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Bromination of the amino group leads to the formation of a bromo intermediate.
Diazotization and Substitution: The bromo intermediate undergoes diazotization followed by substitution with a cyano group to form the desired benzonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(iodomethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo metal-mediated coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives.
Applications De Recherche Scientifique
4-Fluoro-3-(iodomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of probes and ligands for biological studies. Its ability to undergo various chemical modifications allows for the creation of molecules with specific biological activities.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(iodomethyl)benzonitrile depends on its specific application. In chemical reactions, the fluoro and iodomethyl groups influence the reactivity and selectivity of the compound. The fluoro group can act as an electron-withdrawing group, stabilizing negative charges and influencing reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzonitrile: Similar in structure but lacks the iodomethyl group.
3-Fluoro-4-iodobenzonitrile: Another related compound with the positions of the fluoro and iodo groups reversed.
Uniqueness
4-Fluoro-3-(iodomethyl)benzonitrile is unique due to the presence of both fluoro and iodomethyl groups on the benzene ring. This combination of substituents provides distinct chemical properties, making it valuable for specific synthetic and research applications. The ability to undergo diverse chemical reactions and the potential for modification make it a versatile compound in various fields of study.
Propriétés
Formule moléculaire |
C8H5FIN |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
4-fluoro-3-(iodomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FIN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2 |
Clé InChI |
WLCHCKOPNCYHSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CI)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)



![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)



